molecular formula C17H16N2O3 B1517691 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 1105190-05-3

3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B1517691
CAS No.: 1105190-05-3
M. Wt: 296.32 g/mol
InChI Key: GMELSFDQIKYXNM-UHFFFAOYSA-N
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Description

3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
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Biological Activity

3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Synthesis

The synthesis of this compound generally involves several steps, typically starting from readily available precursors. The key reactions include:

  • Formation of Amide Bonds : The carboxylic acid and amine components react to form the amide.
  • Oxidation and Reduction : These reactions can lead to the formation of various functional groups that enhance biological activity.

The compound's mechanism of action primarily involves interactions with specific molecular targets, particularly enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This modulation can affect cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Neuroprotective Properties

Studies have reported that this compound acts as a neuroprotective agent, particularly against oxidative stress-induced neuronal damage. Its ability to scavenge free radicals and modulate neuroinflammatory responses makes it a candidate for treating neurodegenerative diseases.

Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveProtection against oxidative stress in neurons

Case Studies

  • Anticancer Study : In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent increase in apoptosis, correlating with the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Neuroprotection Study : A recent investigation assessed the neuroprotective effects of the compound in a model of oxidative stress using SH-SY5Y cells. The findings revealed that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls.

Properties

IUPAC Name

3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-21-14-10-6-4-8-12(14)19-17(20)16-15(18)11-7-3-5-9-13(11)22-16/h3-10H,2,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMELSFDQIKYXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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